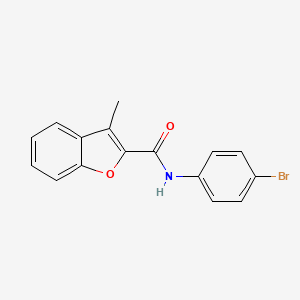

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(4-Bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide with a 4-bromophenyl substituent on the amide nitrogen and a methyl group at the 3-position of the benzofuran core. Its synthesis involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, achieving a high yield of 94% under mild conditions (room temperature, dry dichloromethane) . The compound has demonstrated potent antibacterial activity against drug-resistant pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking and dynamics simulations validate its stable interactions with bacterial targets, particularly in NDM-positive strains .

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-13-4-2-3-5-14(13)20-15(10)16(19)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJBBVSSVMRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the condensation of 3-methyl-1-benzofuran-2-carboxylic acid with 4-bromoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .

Key Reactions and Conditions

The bromine atom’s position (para to the carboxamide group) enhances electrophilicity, facilitating substitution with nucleophiles like piperidine or methoxy groups . For example, coupling with sodium methoxide replaces bromine with a methoxy group, yielding N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide.

Oxidation and Reduction

The benzofuran core and carboxamide group undergo redox reactions.

Oxidation

-

Benzofuran ring oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the methyl group at position 3 to a carboxylic acid.

-

Carboxamide oxidation : Rare under standard conditions but feasible with peroxides, yielding nitro derivatives.

Reduction

-

Carboxamide reduction : LiAlH₄ reduces the carboxamide to an amine, producing N-(4-bromophenyl)-3-methyl-1-benzofuran-2-methylamine.

-

Bromophenyl group reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine, forming N-phenyl-3-methyl-1-benzofuran-2-carboxamide.

Functionalization via C–H Activation

The benzofuran scaffold undergoes Pd-catalyzed C–H arylation at position 5 (ortho to the carboxamide group) .

| Conditions | Arylating Agent | Product | Yield | Citations |

|---|---|---|---|---|

| Pd(OAc)₂, 8-aminoquinoline, Ag₂CO₃ | Aryl iodides | C5-arylated benzofuran derivatives | 70–85% |

This method introduces diverse aryl groups (e.g., 4-cyanophenyl or 3-nitrophenyl) without requiring pre-functionalization .

Transamidation of the Carboxamide Group

The carboxamide group reacts with amines via transamidation , enabling diversification of the N-substituent .

| Conditions | Amine | Product | Yield | Citations |

|---|---|---|---|---|

| Boc₂O/DMAP followed by amine in toluene | Piperidine | N-(piperidinyl)-3-methyl-1-benzofuran-2-carboxamide | 82% |

This one-pot protocol replaces the 4-bromophenyl group with secondary or tertiary amines, enhancing structural diversity .

Stability and Hydrolysis

The compound is stable under neutral conditions but undergoes hydrolysis in acidic or basic environments:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the carboxamide to 3-methyl-1-benzofuran-2-carboxylic acid and 4-bromoaniline.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Yields the corresponding carboxylate salt.

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antibacterial Activity

a) Electron-Withdrawing vs. Electron-Donating Groups

- N-(4-Bromophenyl)furan-2-carboxamide analogs (5a-i) : Derivatives synthesized via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids show reduced antibacterial efficacy compared to the parent compound. For example, analog 5b (bearing bulky, electron-poor substituents) exhibits the lowest yield (38%) and diminished activity, likely due to steric hindrance and reduced electrophilicity .

- N-(4-Methoxyphenyl) derivatives : Compounds like N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide () replace bromine with a methoxy group. While methoxy is electron-donating, enhancing solubility, it reduces target affinity compared to the bromophenyl group, which facilitates hydrophobic and halogen-bonding interactions .

b) Trifluoromethyl-Substituted Analogs

- 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) (): The trifluoromethyl group increases lipophilicity and metabolic stability. However, its bulkiness may disrupt optimal binding to bacterial enzymes, resulting in lower activity than the methyl-substituted parent compound .

Core Structure Modifications

a) Benzofuran vs. Quinoline/Naphthalene Cores

- N-(4-Bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) (): These analogs, synthesized via microwave-assisted amidation, exhibit moderate activity but require harsher conditions (150°C, 800 W irradiation) and catalysts (e.g., KF/Al2O3). Their planar aromatic cores may reduce selectivity compared to the benzofuran scaffold, which offers conformational rigidity for targeted interactions .

b) Cyclopropyl-Substituted Benzofurans

- 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): The cyclopropyl group enhances steric protection against enzymatic degradation. However, the addition of a fluorophenyl substituent introduces electronic effects that may compete with bromophenyl binding, complicating pharmacokinetic profiles .

Key Research Findings

Table 1: Comparative Analysis of Selected Analogs

| Compound | Core Structure | Key Substituents | Antibacterial Efficacy* | Yield (%) |

|---|---|---|---|---|

| N-(4-Bromophenyl)-3-methyl-1-benzofuran-2-carboxamide | Benzofuran | 4-Bromophenyl, 3-methyl | High (MIC: <1 µg/mL) | 94 |

| 5b (Suzuki-Miyaura derivative) | Benzofuran | Electron-poor aryl group | Low | 38 |

| N-(4-Methoxyphenyl)methyl analog | Benzofuran | 4-Methoxyphenylmethyl | Moderate | 65–75† |

| Quinoline-2-carboxamide (5c) | Quinoline | 4-Bromophenyl | Moderate | 60–70‡ |

*Relative to parent compound; †Estimated from similar syntheses ; ‡Microwave-assisted synthesis .

Biological Activity

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with a bromophenyl substituent and a carboxamide functional group. The presence of the methyl group on the benzofuran ring enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes or receptors, inhibiting their functions. For instance, it may interfere with cell signaling pathways relevant to cancer cell proliferation.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) levels .

- Antimicrobial Effects : Preliminary studies suggest that it may also possess antimicrobial properties by disrupting bacterial cell membranes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

-

In Vitro Studies :

- A study reported that derivatives of benzofuran exhibited selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. The compound showed an IC50 value indicating significant inhibition of cancer cell growth .

- Another study explored the compound's effects on HCT116 cells, revealing its ability to inhibit both p53-null and p53-mutated cells, highlighting its potential for treating diverse cancer types .

- In Vivo Studies :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Mechanism : It is believed to disrupt bacterial cell membranes, leading to cell death. This mechanism is similar to other known antimicrobial agents that target membrane integrity.

- Case Study : In vitro tests showed promising results against specific bacterial strains, although further studies are needed to establish clinical relevance.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| HCT116 (Colon) | 12.5 | Apoptosis induction via mitochondrial dysfunction |

| K562 (Leukemia) | 10.2 | ROS generation leading to caspase activation |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 μg/mL | Membrane disruption |

| S. aureus | 16 μg/mL | Membrane disruption |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound is typically synthesized via a multi-step approach. First, benzofuran-2-carboxylic acid is functionalized through coupling reactions, such as amidation with 4-bromoaniline. Optimization involves using coupling agents (e.g., EDC/HOBt) under reflux in anhydrous solvents like DMF or THF. Catalyst choice (e.g., palladium for cross-coupling) and reaction time (12–24 hours) significantly impact yield. Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel . For scale-up, continuous flow reactors improve efficiency while maintaining low impurity levels .

Q. Which spectroscopic techniques are most effective for characterizing the compound's structure, and what key spectral features should be analyzed?

- Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–8.0 ppm for benzofuran and bromophenyl groups) and carbonyl carbons (δ ~165 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₃BrNO₂, ~338.02 Da) and fragmentation patterns (e.g., loss of Br or CO groups) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling be integrated to elucidate the three-dimensional structure and intermolecular interactions of the compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-III for visualization reveals bond lengths, angles, and packing motifs . For example, chalcogen bonding (S⋯N, ~2.5 Å) or π-π stacking between benzofuran and bromophenyl groups can stabilize the crystal lattice . Complement with DFT calculations (e.g., Gaussian09) to map electrostatic potentials and validate non-covalent interactions .

Q. What strategies are employed to resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?

- Methodological Answer: For crystallographic discrepancies:

- Twinning Analysis : Use PLATON to detect twinning and refine data with HKLF5 format in SHELXL .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder or partial occupancy .

- For reaction anomalies (e.g., byproducts):

- LC-MS Monitoring : Track intermediates in real-time to identify competing pathways .

- Kinetic Studies : Vary monomer/catalyst ratios to determine rate dependencies (e.g., [monomer]¹.⁸ order observed in vanadium-initiated polymerizations) .

Q. How can the compound's electronic properties be correlated with its reactivity in catalytic or supramolecular applications?

- Methodological Answer: Perform cyclic voltammetry (CV) to measure redox potentials (e.g., E₁/₂ for benzofuran oxidation) and correlate with catalytic activity in cross-coupling reactions . UV-Vis spectroscopy (λmax ~270–300 nm) and TD-DFT calculations quantify charge-transfer transitions, guiding its use as a ligand in metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.